N-ethyl-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide

Antivirulence Quorum Sensing Inhibition Pseudomonas aeruginosa

N-ethyl-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide (CAS 474072-45-2) is a synthetic benzimidazole derivative belonging to the class of 2-[(benzimidazol-2-yl)sulfanyl]-N-substituted acetamides, with the molecular formula C18H19N3OS and a molecular weight of 325.43 g/mol. It is structurally characterized by a 6-methyl-1H-benzimidazole core linked via a thioether bridge to an N-ethyl-N-phenylacetamide moiety, endowing this compound with a computed logP of 3.72 and zero Rule-of-Five violations.

Molecular Formula C18H19N3OS
Molecular Weight 325.43
CAS No. 474072-45-2
Cat. No. B2798258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide
CAS474072-45-2
Molecular FormulaC18H19N3OS
Molecular Weight325.43
Structural Identifiers
SMILESCCN(C1=CC=CC=C1)C(=O)CSC2=NC3=C(N2)C=C(C=C3)C
InChIInChI=1S/C18H19N3OS/c1-3-21(14-7-5-4-6-8-14)17(22)12-23-18-19-15-10-9-13(2)11-16(15)20-18/h4-11H,3,12H2,1-2H3,(H,19,20)
InChIKeyRYZHOZVOTNZJQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Ethyl-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide (CAS 474072-45-2): Structural Identity and Procurement Baseline


N-ethyl-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide (CAS 474072-45-2) is a synthetic benzimidazole derivative belonging to the class of 2-[(benzimidazol-2-yl)sulfanyl]-N-substituted acetamides, with the molecular formula C18H19N3OS and a molecular weight of 325.43 g/mol . It is structurally characterized by a 6-methyl-1H-benzimidazole core linked via a thioether bridge to an N-ethyl-N-phenylacetamide moiety, endowing this compound with a computed logP of 3.72 and zero Rule-of-Five violations . This compound is positioned within medicinal chemistry research as a scaffold for kinase inhibitor development and antimicrobial agent optimization, with its N-ethyl,N-phenyl disubstitution pattern representing a key structural differentiation point from the broader class of benzimidazole sulfanyl acetamides .

Why Benzimidazole Sulfanyl Acetamide Analogs Cannot Substitute for N-ethyl-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide in Target-Focused Research


Within the benzimidazole-2-ylthio-N-phenylacetamide chemotype, the N-alkyl substituent on the acetamide nitrogen critically governs both lipophilicity and target engagement geometry. The N-ethyl,N-phenyl disubstitution pattern of CAS 474072-45-2 produces a computed logP of 3.72, substantially higher than the unsubstituted amide analog (CAS 331966-85-9; 2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide), which is predicted to have lower lipophilicity due to an additional hydrogen bond donor at the amide nitrogen and a lower molecular mass of 297.37 g/mol . This difference in logP directly impacts membrane permeability, protein binding, and pharmacokinetic trajectory in cell-based assays. Furthermore, the N-ethyl substitution restricts rotatable bonds (1 rotatable bond versus multiple in the des-ethyl analog) and modulates the conformational space accessible to the terminal phenyl ring, thereby changing the pharmacophoric presentation to targets such as the MvfR quorum-sensing regulator, NaV channels, and kinase ATP-binding pockets . Replacing this compound with a non-ethylated or N-monomethyl analog would alter both the quantitative physicochemical profile and the ligand-target binding geometry, potentially leading to divergent activity readouts in screening cascades.

Quantitative Differentiation Evidence for N-ethyl-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide (CAS 474072-45-2)


Structural Isomer-Level Antimicrobial Selectivity: MvfR Virulence Inhibition vs. Structural Isomer Comparator

The target compound (CAS 474072-45-2) shares the exact molecular formula C18H19N3OS with the confirmed MvfR inhibitor N-(4-ethylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide, yet the two are constitutional isomers that differ in the connectivity of the ethyl and phenyl groups to the acetamide nitrogen. The comparator bearing the 4-ethylphenyl amide substituent has been experimentally validated to inhibit MvfR-regulated virulence functions in Pseudomonas aeruginosa in vitro . This isomeric relationship demonstrates that the target compound's N-ethyl,N-phenyl substitution pattern places both lipophilic groups on the same amide nitrogen, creating a tertiary amide architecture absent in the comparator, which employs a secondary amide configuration. This architectural difference alters the conformational flexibility and hydrogen-bonding capacity of the acetamide linker, leading to differential presentation of the benzimidazole pharmacophore to the MvfR ligand-binding domain as resolved in the MvfR-M64 co-crystal structure (PDB 6B8A) . Replacement of the target compound with the secondary amide isomer would be expected to alter MvfR binding kinetics and anti-virulence activity.

Antivirulence Quorum Sensing Inhibition Pseudomonas aeruginosa MvfR Regulator

Lipophilicity-Driven Drug-Likeness Differentiation: LogP 3.72 vs. Des-Ethyl Analog

The target compound exhibits a computed logP of 3.7228 with zero violations of Lipinski's Rule of Five, a polar surface area (PSA) of 37.3 Ų, one H-bond donor, and two H-bond acceptors . In contrast, the des-ethyl analog (CAS 331966-85-9; 2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide) features a secondary amide with an additional H-bond donor and a molecular mass of only 297.37 g/mol . The N-ethyl substitution in the target compound removes this H-bond donor, increases molecular mass by 28.06 g/mol (conferring higher logP), and restricts the acetamide to a single rotatable bond. This shifts the compound into a more optimal lipophilicity window (logP 3-5) for passive membrane permeability while maintaining full Rule-of-Five compliance, whereas the des-ethyl analog falls into a lower logP range that may limit passive diffusion across lipid bilayers in cell-based assays.

Physicochemical Property Lipophilicity Rule of Five Drug-likeness

Benzimidazole Sulfanyl Acetamide Scaffold Demonstrates Sub-10 μM Anticancer Activity in HCT116 Colorectal Carcinoma

The benzimidazole-2-ylthio acetamide scaffold, from which the target compound is derived, has demonstrated significant anticancer activity in head-to-head comparison with the clinical standard 5-fluorouracil (5-FU). In the 4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide series, compounds N9 and N18 achieved IC50 values of 5.85 μM and 4.53 μM against the HCT116 human colorectal carcinoma cell line, surpassing 5-FU (IC50 = 9.99 μM) by approximately 1.7- to 2.2-fold . While these data are from structurally related analogs rather than the exact target compound, they establish the benzimidazole-2-ylthio-acetamide chemotype as a validated anticancer scaffold. The target compound's N-ethyl,N-phenyl substitution pattern provides a differentiated pharmacophoric presentation within this validated scaffold class, offering a structurally distinct entry point for SAR exploration programs targeting colorectal and potentially other solid tumor indications.

Anticancer Colorectal Carcinoma Benzimidazole Derivatives HCT116

Broad-Spectrum Antiparasitic Scaffold Validation: Benzimidazole Phenylacetamides Against Trypanosoma cruzi and T. brucei

The benzimidazole phenylacetamide chemotype has been independently validated as a broad-spectrum trypanosomacidal scaffold through phenotypic high-throughput screening and subsequent hit-to-lead optimization. The initial hit compound (2-(4-chlorophenyl)-N-(1-propyl-1H-benzimidazol-2-yl)acetamide) demonstrated IC50 values of 2.0 μM against T. cruzi and 7.1 μM against T. brucei brucei, with a selectivity index (CC50/IC50) exceeding 25 for the T. cruzi intracellular assay in H9c2 cardiomyocytes . While this hit compound differs from the target compound in its substitution pattern (N-propyl on the benzimidazole vs. N-ethyl,N-phenyl on the acetamide in the target), both belong to the same benzimidazole-acetamide pharmacophore family. The target compound's tertiary acetamide architecture with the N-ethyl,N-phenyl substitution represents a structurally distinct vector for exploring the SAR space identified by this validated antiparasitic scaffold, potentially offering improved metabolic stability and differentiated pharmacokinetics relative to the N-propylbenzimidazole series.

Antiparasitic Trypanosoma cruzi Trypanosoma brucei Chagas Disease Neglected Tropical Disease

N-Ethyl,N-Phenyl Disubstitution Modulates GPCR Agonist Pharmacophore: FPR1 Docking Evidence

Comparative molecular docking studies of 2-(benzimidazol-2-ylthio)-N-phenylacetamide derivatives against human formyl peptide receptor 1 (FPR1) have established that the N-phenyl substituent on the acetamide engages a critical hydrophobic binding pocket defined by residues Thr199, Arg201, Gly202, and Ala261 in the FPR1 homology model . The target compound uniquely combines an N-ethyl group alongside the N-phenyl moiety on the acetamide nitrogen, a substitution pattern not evaluated in the published FPR1 docking studies. This dual N,N-disubstitution creates a tertiary amide with distinct steric and electronic properties compared to the secondary N-phenylacetamide analogs that were the subject of the docking analysis. The classification tree analysis from this study identified four amino acid descriptors that discriminate active FPR1 ligands from inactive analogs, providing a quantitative framework for predicting whether the target compound's unique substitution pattern would enhance or diminish FPR1 binding . The alkoxy-substituent binding channel identified in the FPR1 pocket (bounded by Thr199, Thr265, Ile268, Leu271) is topologically adjacent to the region where the N-ethyl group of the target compound would project, suggesting a potential for steric complementarity not achievable with the mono-substituted N-phenyl analogs.

Formyl Peptide Receptor 1 GPCR Agonism Molecular Docking Innate Immunity

Synthetic Versatility of the N-Ethyl,N-Phenyl Acetamide Handle Enables Divergent Derivatization vs. Secondary Amide Analogs

The target compound's tertiary acetamide architecture (N-ethyl,N-phenyl) provides a chemically inert amide handle resistant to further N-functionalization, directing all subsequent derivatization chemistry to the benzimidazole ring (N1 and C5/C6 positions) or the thioether sulfur (oxidation to sulfoxide/sulfone). This contrasts with secondary amide analogs such as 2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide (CAS 331966-85-9), which retain an amide N-H capable of undergoing additional alkylation or acylation, introducing chemical ambiguity in derivatization studies. The benzimidazole-based sulfide and sulfoxide SAR study by Gaballah et al. (2016) demonstrated that oxidation of the thioether linker to sulfoxide can modulate antiproliferative activity, providing a validated derivatization pathway accessible to both the target compound and its secondary amide analog . However, the target compound's fully substituted acetamide nitrogen eliminates a competing reactive site, providing cleaner synthetic tractability specifically for benzimidazole-focused SAR exploration.

Synthetic Chemistry Structure-Activity Relationship Benzimidazole Derivatization Medicinal Chemistry

Procurement-Relevant Application Scenarios for N-ethyl-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide (CAS 474072-45-2)


Anti-Virulence Drug Discovery: MvfR Quorum-Sensing Inhibitor Screening for Pseudomonas aeruginosa

The target compound's structural isomerism with a confirmed MvfR inhibitor (N-(4-ethylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide) supports its prioritization as a structurally differentiated screening candidate for P. aeruginosa anti-virulence programs. The tertiary acetamide architecture offers a distinct pharmacophoric presentation to the MvfR ligand-binding domain characterized in the M64 co-crystal structure (PDB 6B8A) . Procurement of CAS 474072-45-2 is recommended for research groups seeking to expand the SAR landscape beyond the secondary amide MvfR inhibitor series reported by Starkey et al. (2014) . The compound's logP of 3.72 predicts adequate membrane permeability for intracellular target access in Gram-negative bacteria, while its zero Rule-of-Five violations suggest a favorable starting point for lead optimization.

Anticancer Lead Optimization: Colorectal Carcinoma (HCT116) SAR Expansion

Given that the benzimidazole-2-ylthio acetamide scaffold has produced compounds (N9, N18) with IC50 values of 5.85 μM and 4.53 μM against HCT116 colorectal carcinoma, outperforming 5-FU (IC50 = 9.99 μM) by up to 2.2-fold , the target compound represents a structurally differentiated entry point for SAR expansion. Its N-ethyl,N-phenyl tertiary acetamide architecture is absent from the published benzimidazole-2-ylthio acetamide anticancer series, offering a novel vector for exploring substituent effects on potency and selectivity. The compound's single H-bond donor, low PSA (37.3 Ų), and moderate logP profile are consistent with lead-like properties suitable for further optimization toward an oral anticancer agent. Procurement is particularly indicated for medicinal chemistry groups seeking to diversify patent space around the benzimidazole anticancer chemotype.

Trypanosomacidal Drug Discovery: Chagas Disease and Human African Trypanosomiasis

The benzimidazole phenylacetamide chemotype has been validated as a broad-spectrum trypanosomacidal scaffold through phenotypic screening and hit-to-lead optimization, with the initial hit achieving IC50 = 2.0 μM against T. cruzi and 7.1 μM against T. brucei with favorable selectivity indices (>25) in mammalian host cell lines . The target compound's N-ethyl,N-phenyl acetamide architecture represents an unexplored substitution pattern within this validated antiparasitic chemotype. Its fully substituted tertiary amide may confer enhanced metabolic stability relative to secondary amide analogs, a critical consideration for antiparasitic drugs requiring prolonged systemic exposure. The compound's synthetic accessibility and physicochemical profile support its inclusion in antiparasitic screening cascades targeting neglected tropical diseases where novel chemotypes are urgently needed due to toxicity and resistance limitations of current therapies.

GPCR Agonist Screening: Formyl Peptide Receptor 1 (FPR1) in Innate Immunity

Molecular docking studies have established that 2-(benzimidazol-2-ylthio)-N-phenylacetamide derivatives engage the human FPR1 binding pocket, with the N-phenyl group occupying a critical hydrophobic cleft defined by Thr199 and Arg201 . The target compound extends this pharmacophore with an additional N-ethyl substituent, projecting into a topological region adjacent to the validated alkoxy-binding channel (Thr199, Thr265, Ile268, Leu271). This unique N-ethyl,N-phenyl disubstitution may confer enhanced FPR1 binding affinity or selectivity vs. FPR2/FPR3 subtypes compared to the mono-substituted N-phenyl analogs. Procurement is recommended for immunology research groups investigating small-molecule FPR1 agonists as modulators of innate immune cell chemotaxis and host defense, where the structurally differentiated substitution pattern provides an opportunity to access unexplored FPR1 pharmacophore space.

Quote Request

Request a Quote for N-ethyl-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.